2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both benzoxazole and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of a benzoxazole derivative with a benzothiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could potentially target the carbonyl group in the benzoxazole moiety.
Substitution: Nucleophilic substitution reactions could occur at various positions on the benzoxazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing benzoxazole and benzothiazole moieties are often studied for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Benzoxazole derivatives
- Benzothiazole derivatives
Uniqueness
What sets 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide apart from these similar compounds is the combination of both benzoxazole and benzothiazole moieties in a single molecule. This unique structure could confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-14(18-15-17-10-5-1-4-8-13(10)23-15)9-19-11-6-2-3-7-12(11)22-16(19)21/h2-3,6-7H,1,4-5,8-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSFXVZCIRLVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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